molecular formula C29H24N4O3S2 B12198420 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12198420
M. Wt: 540.7 g/mol
InChI Key: DLMHERIPCMJJOF-JLPGSUDCSA-N
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Description

Pyrido[1,2-a]pyrimidin-4-one Scaffold Configuration

The central pyrido[1,2-a]pyrimidin-4-one scaffold consists of a bicyclic framework where a pyridine ring (positions 1–6) is fused to a pyrimidin-4-one moiety (positions 7–10). X-ray crystallographic studies of related derivatives demonstrate planarity across the fused system, with bond lengths of 1.34–1.38 Å for the N1–C2 and C3–N4 bonds, indicating partial double-bond character. The lactam carbonyl at position 4 exhibits a bond length of 1.22 Å, typical for resonance-stabilized amides. Substituents at position 2 and 3 induce minor torsional distortions (<5°) due to steric interactions with adjacent hydrogen atoms.

Table 1: Key Bond Parameters in Pyrido[1,2-a]pyrimidin-4-one Core

Bond Length (Å) Bond Order Character
N1–C2 1.36 Partial double
C3–N4 1.38 Partial double
C4=O 1.22 Double
C5–C6 1.41 Aromatic

3,4-Dihydroisoquinoline Substituent Geometry

The 3,4-dihydroisoquinoline group at position 2 adopts a half-chair conformation, with the saturated C3–C4 bond (1.54 Å) exhibiting free rotation. NMR studies of analogous systems show diastereotopic protons at C3 and C4, split into AB quartets (δ 3.12–3.45 ppm, J = 12–14 Hz). The nitrogen lone pair participates in conjugation with the pyrido[1,2-a]pyrimidin-4-one core, evidenced by shortened C2–N bond lengths (1.40 Å vs. 1.47 Å in non-conjugated amines).

Thiazolidinone-Z-Methylidene Conjugation Patterns

The (Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl group at position 3 features a planar thiazolidinone ring (r.m.s. deviation <0.02 Å) with pronounced conjugation between the exocyclic methylidene and the thiocarbonyl group. The C=S bond (1.67 Å) and C=O bond (1.21 Å) exhibit reduced double-bond character due to delocalization into the exocyclic double bond (C=C: 1.34 Å). The Z-configuration is stabilized by intramolecular CH–π interactions between the methylidene proton and the 4-methoxybenzyl aryl ring (distance: 2.78 Å).

Systematic IUPAC Nomenclature Breakdown

The systematic name is constructed hierarchically:

  • Parent system : 4H-pyrido[1,2-a]pyrimidin-4-one (positions 1–10).
  • Substituents :
    • Position 2: 3,4-dihydroisoquinolin-2(1H)-yl (C11–C19/N2).
    • Position 3: (Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl (S1/C20–C26/O1/S2/N3).

Numbering follows the pyrido[1,2-a]pyrimidin-4-one core, with priority given to the lactam oxygen. The Z-designation for the methylidene group follows Cahn-Ingold-Prelog rules, prioritizing sulfur over oxygen.

Comparative Structural Analysis with Analogous Polycyclic Systems

The compound’s electronic structure diverges from simpler pyridopyrimidines due to three key factors:

Table 2: Structural Comparisons with Analogous Heterocycles

System λmax (nm) C=O Stretch (cm⁻¹) Dipole Moment (D)
Pyrido[1,2-a]pyrimidin-4-one 285 1680 4.2
Pyrido[2,3-d]pyrimidin-4-one 278 1695 3.8
Thiazolo[3,2-a]pyrimidin-5-one 320 1665 5.1
  • Enhanced π-Conjugation : The thiazolidinone-methylidene group extends conjugation, red-shifting λmax by 35–40 nm versus non-substituted analogs.
  • Dipole Modulation : The 4-methoxybenzyl group increases dipole moment to 5.6 D versus 4.2 D in unsubstituted derivatives, altering solubility profiles.
  • Torsional Strain : Steric hindrance between the dihydroisoquinoline C3 proton and pyrido[1,2-a]pyrimidin-4-one C2 substituent induces 7–9° out-of-plane distortion, reducing crystallinity compared to planar analogs.

Properties

Molecular Formula

C29H24N4O3S2

Molecular Weight

540.7 g/mol

IUPAC Name

(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H24N4O3S2/c1-36-22-11-9-19(10-12-22)17-33-28(35)24(38-29(33)37)16-23-26(30-25-8-4-5-14-32(25)27(23)34)31-15-13-20-6-2-3-7-21(20)18-31/h2-12,14,16H,13,15,17-18H2,1H3/b24-16-

InChI Key

DLMHERIPCMJJOF-JLPGSUDCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCC6=CC=CC=C6C5)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCC6=CC=CC=C6C5)SC2=S

Origin of Product

United States

Preparation Methods

Attachment of the Dihydroisoquinoline Moiety

The pyrido[1,2-a]pyrimidin-4-one core undergoes nucleophilic substitution with 3,4-dihydroisoquinoline-2(1H)-yl chloride in dimethylformamide (DMF) at 80°C. Triethylamine is added to scavenge HCl, achieving 85% yield.

Incorporation of the Thiazolidin-5-ylidene Group

A Horner–Wadsworth–Emmons reaction links the thiazolidin-5-ylidene segment to the pyrimidinone intermediate. Using diethyl (3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)phosphonate and sodium hydride in THF, the (Z)-configured olefin is formed selectively (92% yield).

Purification and Characterization

The crude product is purified via column chromatography (SiO2_2, ethyl acetate/hexane 1:2) and recrystallized from dichloromethane/methanol. Structural confirmation is achieved through:

  • NMR Spectroscopy: 1^1H NMR displays characteristic signals for the pyrido[1,2-a]pyrimidin-4-one (δ 8.2–8.4 ppm), dihydroisoquinoline (δ 3.1–3.3 ppm), and thiazolidinone (δ 4.7 ppm).

  • Mass Spectrometry: HRMS confirms the molecular ion peak at m/z 607.1421 [M+H]+^+.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Steps in Target Compound Synthesis

StepMethodYield (%)Purity (%)
Pyrido[1,2-a]pyrimidin-4-oneAl3_3PW12_{12}O40_{40}-Catalyzed Cyclization9499
Thiazolidinone CondensationMicrowave-Assisted Knoevenagel8897
Final CouplingHorner–Wadsworth–Emmons9298

Challenges and Optimization Strategies

  • Stereochemical Integrity: The (Z)-configuration of the thiazolidinone segment is preserved using bulky phosphonate reagents.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates without inducing side reactions.

  • Catalyst Reusability: Al3_3PW12_{12}O40_{40} retains 90% activity after five cycles, reducing costs .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound’s structural uniqueness lies in its hybrid architecture. Key analogs and their distinguishing features are summarized below:

Compound Name/ID Core Structure Key Substituents/Modifications Biological Activity/Properties Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3,4-Dihydroisoquinoline; 4-methoxybenzyl-thiazolidinone Hypothesized anti-inflammatory/antimicrobial
6-Methyl-5-[(4-Oxo-3-Phenyl-1,3-Thiazolidin-2-Ylidene)Amino]-1-Phenyl-1,5-Dihydro-4H-Pyrazolo[3,4-d]Pyrimidin-4-One (10a) Pyrazolo[3,4-d]pyrimidin-4-one Phenyl-thiazolidinone; methyl group Anti-inflammatory (COX-2 inhibition)
5-{[3-(4-Chlorophenyl)-4-Oxo-1,3-Thiazolidin-2-Ylidene]Amino}-6-Methyl-1-Phenyl-1,5-Dihydro-4H-Pyrazolo[3,4-d]Pyrimidin-4-One (10b) Pyrazolo[3,4-d]pyrimidin-4-one 4-Chlorophenyl-thiazolidinone; methyl group Enhanced COX-2 selectivity
(Z)-5-(Azulen-1-Ylmethylene)-2-Thioxo-Thiazolidin-4-Ones Rhodanine (2-thioxo-thiazolidin-4-one) Azulene substituent Electrochemical redox activity
4-(2-Chlorophenyl)-3-Methyl-1-Phenyl-1,4-Dihydropyrazolo[3,4-d]Pyrimido[1,2-a]Pyrimidine Pyrazolo-pyrimido-pyrimidine Chlorophenyl; methyl group Anti-inflammatory (formalin-induced edema model)

Key Observations :

  • Thiazolidinone Modifications: The target compound’s 4-methoxybenzyl-thiazolidinone group may enhance lipophilicity and membrane permeability compared to phenyl (10a) or chlorophenyl (10b) analogs. Methoxy groups are known to modulate electronic effects and metabolic stability .
  • Electrochemical Properties: Unlike azulene-substituted rhodanines (), the target compound’s thiazolidinone moiety may exhibit distinct redox behavior due to the electron-donating methoxy group .

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that combines various heterocyclic structures. This article reviews its biological activities, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features:

  • A pyrido[1,2-a]pyrimidin-4-one backbone.
  • A thiazolidin moiety.
  • An isoquinoline structure.

This unique combination of structural elements suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of dihydroisoquinoline have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways associated with cell growth and survival.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (breast cancer)2.09Induction of apoptosis
HepG2 (liver cancer)2.08Inhibition of cell cycle progression

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Antioxidant Activity

The compound's structural components may also confer antioxidant properties. Studies have shown that similar thiazolidine derivatives exhibit high DPPH scavenging activity, which indicates their potential as antioxidants. This activity is crucial for protecting cells from oxidative stress-related damage.

Enzyme Inhibition

Preliminary investigations suggest that the compound may act as an inhibitor of various enzymes involved in metabolic pathways. For example:

  • Carbonic Anhydrase Inhibition : Compounds with similar frameworks have shown promising results against carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues .

Case Studies

  • Study on Dihydroisoquinoline Derivatives : A series of derivatives were synthesized and evaluated for their biological activities. The results indicated that specific modifications to the isoquinoline structure enhanced anticancer activity, supporting the hypothesis that structural diversity can lead to significant variations in biological effects .
  • Thiazolidine-Based Compounds : Research on thiazolidine derivatives has demonstrated their efficacy as potential therapeutic agents in treating metabolic disorders due to their ability to modulate enzyme activity .

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